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Allerest

Cat. No.: B12792407
M. Wt: 578.5 g/mol
InChI Key: GOQAWIMOCRYMDU-IZQVPJFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allerest is a defined chemical composition provided as a research tool for investigative purposes. Its primary research applications stem from its two active components: Chlorpheniramine maleate and Pseudoephedrine hydrochloride. Chlorpheniramine is a well-characterized first-generation alkylamine histamine H1-receptor antagonist . It functions as an inverse agonist at the H1 receptor, effectively blocking the action of endogenous histamine, which is a key mediator in allergic responses leading to symptoms such as vasodilation, increased vascular permeability, and bronchoconstriction . This makes it a valuable compound for in vitro studies of allergic pathways and mast cell degranulation. The second component, Pseudoephedrine hydrochloride, is a decongestant that acts by constricting blood vessels in the nasal passages . This mechanism provides a research model for studying alpha-adrenergic receptor agonists and their effects on vascular smooth muscle. The combination of these two agents in this compound allows researchers to investigate synergistic effects and complex pharmacological interactions in model systems. Chlorpheniramine is known to be primarily metabolized in the liver via cytochrome P450 enzymes , and researchers should note that it has been reported to exhibit secondary activity as a serotonin reuptake inhibitor . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37Cl2N3O5 B12792407 Allerest

Properties

Molecular Formula

C29H37Cl2N3O5

Molecular Weight

578.5 g/mol

IUPAC Name

(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C16H19ClN2.C9H13NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1+;/t;7-,9-;;/m.1../s1

InChI Key

GOQAWIMOCRYMDU-IZQVPJFXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl

Origin of Product

United States

Antihistamine Class: Chlorpheniramine Maleate

Advanced Synthetic Strategies and Process Chemistry

The synthesis of chlorpheniramine (B86927), a chiral molecule, has evolved to include sophisticated methods focusing on stereoselectivity, sustainability, and the generation of novel analogs for research purposes.

Chlorpheniramine possesses a single chiral center, and its antihistaminic activity resides almost exclusively in the S-(+)-enantiomer, also known as dexchlorpheniramine. The R-(-)-enantiomer is significantly less active. Consequently, the stereoselective synthesis or efficient resolution of the racemic mixture is of paramount importance.

Traditional synthesis often results in a racemic mixture, which then requires separation. High-performance liquid chromatography (HPLC) has proven to be a robust technique for the chiral resolution of chlorpheniramine enantiomers. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) tris(3,5-dimethylphenylcarbamate), have demonstrated effective separation of the (S)-(+)- and (R)-(-)-enantiomers. Another successful approach involves the use of cyclodextrin-based CSPs, like beta-cyclodextrin (B164692) columns (e.g., CYCLOBOND I 2000), which achieve enantioselective separation through the formation of transient diastereomeric inclusion complexes.

Alternatively, chiral additives in the mobile phase can be employed with a conventional achiral column. For instance, carboxymethyl-beta-cyclodextrin (B2629365) added to the mobile phase has been shown to effectively resolve chlorpheniramine enantiomers on a standard octadecylsilane (B103800) (ODS) column. Capillary electrophoresis, particularly capillary zone electrophoresis with cyclodextrin (B1172386) selectors, also serves as a powerful analytical method for chiral quantitation. nih.gov

The table below summarizes key chromatographic techniques used for the chiral resolution of chlorpheniramine.

TechniqueChiral Selector/Stationary PhaseMobile Phase ExamplePurpose
HPLC Amylose tris(3,5-dimethylphenylcarbamate)n-hexane-(propan-2-ol)-diethylamineEnantioselective determination in dosage forms
HPLC Beta-cyclodextrin (CYCLOBOND I 2000)Diethylamine acetate (B1210297):methanol:acetonitrileEnantioselective determination in plasma
HPLC Carboxymethyl-beta-cyclodextrin (Mobile Phase Additive)Aqueous sodium phosphate, methanol, triethylamineChiral separation in commercial preparations
Capillary Zone Electrophoresis Beta-cyclodextrin and anionic carboxymethyl-beta-cyclodextrin polymerPhosphate bufferSimultaneous separation and quantitation

This table is generated based on data from cited research articles.

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. While specific literature detailing a fully "green" synthesis of chlorpheniramine is limited, the established synthetic routes can be evaluated and optimized according to these principles. Key areas for improvement include solvent selection, atom economy, and the use of catalytic rather than stoichiometric reagents.

Traditional syntheses of chlorpheniramine often involve the use of hazardous reagents like sodium amide (NaNH₂) and solvents such as toluene. Green chemistry encourages the replacement of such substances with more environmentally benign alternatives. For example, exploring alternative bases and solvent systems, such as supercritical fluids or aqueous media where possible, could significantly improve the environmental profile of the synthesis. Furthermore, developing catalytic methods, potentially using transition metals or biocatalysts for key bond-forming steps, could reduce waste and energy consumption compared to classical stoichiometric reactions. researchgate.netjocpr.com

Biocatalysis, the use of enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions, aligning perfectly with green chemistry goals. nih.govresearchgate.net While not yet widely reported for chlorpheniramine, enzymatic resolutions or asymmetric syntheses could provide a highly efficient and sustainable route to the desired S-(+)-enantiomer, eliminating the need for chiral chromatography on a large scale.

The synthesis of structural analogues of chlorpheniramine is a valuable tool for probing the structure-activity relationships (SAR) at the histamine (B1213489) H1 receptor and for developing new therapeutic agents with modified pharmacological profiles. By systematically altering the core structure of chlorpheniramine, researchers can investigate the roles of different pharmacophoric elements, such as the pyridine (B92270) ring, the p-chlorophenyl group, and the dimethylamino moiety.

A notable example is the development of dual-acting ligands that target multiple receptors. Researchers have successfully combined the chlorpheniramine scaffold with pharmacophoric features of histamine H3 receptor antagonists. researchgate.netnih.gov This led to the identification of novel compounds that act as dual ligands for both H1 and H3 receptors. nih.gov The synthesis of such hybrid molecules allows for the exploration of the binding pockets of different receptors and provides a rational basis for designing drugs that can modulate multiple signaling pathways, which could be beneficial in complex conditions like allergic rhinitis where both H1 and H3 receptors play a role. researchgate.net This approach of "molecular tinkering" is crucial for mechanistic probing and the discovery of compounds with unique therapeutic potential. nih.gov

Molecular Pharmacology and Receptor Interaction Dynamics

The therapeutic effect of chlorpheniramine is mediated by its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR). Understanding the kinetics, thermodynamics, and structural basis of this interaction is fundamental to its pharmacology.

The binding of antihistamines to the H1 receptor is a dynamic process governed by both kinetic (association and dissociation rates) and thermodynamic (enthalpy and entropy) parameters. These factors collectively determine the drug's affinity (Kd) and its duration of action. Chlorpheniramine, as a first-generation antihistamine, exhibits distinct thermodynamic properties compared to second-generation agents.

Studies comparing various antihistamines have revealed that the binding of first-generation compounds like chlorpheniramine to the H1 receptor is typically characterized by a significant enthalpic contribution (ΔH), suggesting that strong, direct interactions like hydrogen bonds and van der Waals forces are major drivers of binding affinity. In contrast, the binding of many second-generation antihistamines is more entropically driven (ΔS), often involving hydrophobic interactions and the displacement of water molecules from the binding site. nih.gov This results in an enthalpy-entropy compensation effect when comparing the two classes of drugs. nih.gov

The kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff), define how quickly a drug binds to and dissociates from the receptor. The residence time (1/koff) at the receptor is a critical determinant of the duration of pharmacological effect. While specific values for chlorpheniramine are not always detailed, the general properties of first-generation antihistamines suggest a relatively faster dissociation rate compared to some long-acting second-generation drugs.

The following table presents a conceptual comparison of the thermodynamic and kinetic profiles for first- and second-generation H1 antihistamines.

ParameterFirst-Generation (e.g., Chlorpheniramine)Second-GenerationSignificance
Binding Affinity (Kd) HighVariable (often very high)Overall strength of binding
Enthalpy (ΔH) Major negative contribution (favorable)Less negative contributionIndicates strong, direct polar interactions
Entropy (ΔS) Smaller contributionMajor positive contribution (favorable)Indicates hydrophobic interactions and solvent displacement
Residence Time (1/koff) ShorterGenerally longerCorrelates with duration of action

This table is a generalized representation based on comparative studies between antihistamine generations. nih.govnih.gov

Chlorpheniramine functions as an inverse agonist at the H1 receptor. This means that it not only blocks the binding of the agonist histamine but also actively stabilizes the receptor in an inactive conformational state, reducing its basal activity. The structural basis for this mechanism has been elucidated through a combination of X-ray crystallography of the H1 receptor complexed with analogous first-generation antihistamines (like doxepin) and molecular modeling studies with chlorpheniramine itself. academicjournals.orgnih.gov

These studies reveal that chlorpheniramine binds deep within the orthosteric binding pocket of the H1 receptor, a site defined by transmembrane helices (TMs) 3, 5, 6, and 7. nih.gov The tertiary amine of the alkylamine chain forms a crucial salt bridge with a highly conserved aspartate residue (Asp1073.32) in TM3. The p-chlorophenyl and pyridine rings orient themselves into hydrophobic pockets within the receptor.

Crucially, this binding mode directly engages and stabilizes key molecular "switches" that control receptor activation. The binding of chlorpheniramine prevents the ligand-induced conformational changes necessary for G-protein coupling and signaling. Specifically, it locks the highly conserved tryptophan residue (Trp4286.48) in TM6, known as the "toggle switch," in its inactive orientation. nih.gov This, in turn, prevents the outward movement of TM6 and the rearrangement of other critical motifs, such as the P5.50-I3.40-F6.44 triad, which are hallmarks of GPCR activation. nih.gov By stabilizing this inactive conformation, chlorpheniramine effectively shuts down the receptor's signaling cascade.

Computational Approaches for H1 Receptor-Ligand Interaction Modeling (e.g., Docking, Molecular Dynamics Simulations, QSAR)

Computational modeling has become an indispensable tool for understanding the molecular interactions between antihistamines, such as chlorpheniramine, and the histamine H1 receptor. These in silico methods provide valuable insights into the binding modes and structural requirements for potent antagonist activity.

Molecular Docking: Docking studies have been employed to predict the binding conformation of chlorpheniramine within the H1 receptor's active site. For instance, in one study, homology modeling was used to construct a three-dimensional model of the human histamine H1 receptor. Subsequent docking of chlorpheniramine into this model using the PatchDock program yielded a receptor-drug complex with a significant complementarity score of 4846 and an Atomic Contact Energy (ACE) of -139.35, indicating a favorable binding interaction. Such studies help in visualizing the precise orientation of the ligand and identifying key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective on the receptor-ligand complex, allowing researchers to observe the stability of the binding and conformational changes over time. These simulations can further refine the docked poses and provide a more accurate representation of the interactions in a solvated environment. For the histamine H1 receptor, MD simulations have been used to stabilize homology models, ensuring the reliability of the structure for subsequent docking studies with ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to H1-antihistamines to understand the structural factors influencing their potency. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. For a set of 129 H1-antihistamines, a CoMSIA model was developed with good predictive quality (Q² = 0.525, R²pred = 0.807), providing valuable information for the rational design of novel and more potent H1 receptor antagonists. nih.gov

Table 1: Computational Modeling Parameters for Chlorpheniramine and H1 Receptor Interaction

Computational MethodKey Findings/ParametersSignificance
Molecular DockingComplementarity Score: 4846; Atomic Contact Energy (ACE): -139.35Predicts favorable binding affinity and orientation of chlorpheniramine in the H1 receptor active site.
Molecular DynamicsStabilization of receptor homology models.Ensures the structural reliability of the receptor model for accurate ligand interaction studies. nih.gov
3D-QSAR (CoMSIA)Predictive model with Q² = 0.525 and R²pred = 0.807 for a series of H1-antihistamines. nih.govIdentifies key structural features of ligands that determine their antagonist potency, guiding future drug design. nih.gov

Advanced Analytical Methodologies for Chemical Characterization

The precise chemical characterization of chlorpheniramine maleate (B1232345) is crucial for quality control and research purposes. A suite of advanced analytical techniques is employed to determine its structure, purity, and to detect any impurities.

High-resolution spectroscopic methods are fundamental for the unequivocal identification and structural elucidation of chlorpheniramine maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of chlorpheniramine maleate. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous assignment of the structure. It has been successfully used for the determination of chlorpheniramine maleate in pharmaceutical preparations like tablets and injections. frontiersin.org

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of chlorpheniramine, further confirming its identity. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are often coupled with liquid chromatography for highly sensitive and specific analysis in complex matrices. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the chlorpheniramine maleate molecule. Characteristic absorption peaks in the IR spectrum correspond to specific molecular vibrations. For instance, typical IR spectra of chlorpheniramine maleate tablets show peaks corresponding to C=O (~1700 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N (~1640 cm⁻¹), C=C (~1600 cm⁻¹), C-O stretching (~1100 cm⁻¹), and C-H bending (~880 cm⁻¹) functional groups. nih.gov

Chromatographic techniques are essential for separating chlorpheniramine from other components in a mixture and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of chlorpheniramine maleate. Reversed-phase HPLC methods, often using a C18 column, have been developed for the simultaneous determination of chlorpheniramine and other active ingredients in pharmaceutical formulations. innoprot.commdpi.com These methods are also crucial for impurity profiling, allowing for the separation and quantification of known and unknown related substances. nih.gov For example, one HPLC method allows for the baseline separation of six specified organic impurities of chlorpheniramine maleate. nih.gov

Thin-Layer Chromatography (TLC): TLC, coupled with densitometry, offers a simpler and more rapid method for the separation, identification, and quantification of chlorpheniramine maleate in various pharmaceutical preparations. rsc.org A mobile phase of cyclohexane-chloroform-methanol-diethylamine has been shown to effectively isolate chlorpheniramine from other ingredients on a silica (B1680970) gel G plate, with detection under shortwave UV light. rsc.org

Table 2: Chromatographic Methods for Chlorpheniramine Maleate Analysis

TechniqueStationary PhaseMobile Phase ExampleDetection MethodApplication
HPLCC18 Reversed-Phase innoprot.comAcetonitrile and 0.01 M acetate buffer (pH 3.8) (55:45; v/v) innoprot.comUV (225 nm) innoprot.comSimultaneous determination with other drugs, impurity profiling. innoprot.comnih.gov
TLC-DensitometrySilica Gel G rsc.orgCyclohexane-chloroform-methanol-diethylamine (4.5:4.0:0.5:1.0, v/v) rsc.orgUV (260 nm) rsc.orgRapid quantification in pharmaceutical preparations. rsc.org

The detection and quantification of chlorpheniramine in biological and other research matrices often require highly sensitive analytical methods due to the low concentrations typically present.

Several advanced methods have been developed to achieve low limits of detection:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly sensitive technique for quantifying chlorpheniramine in human plasma. Methods using HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) have been validated with linear calibration curves in the low ng/mL range (e.g., 0.05-10 ng/mL). nih.gov Another LC-MS method demonstrated excellent linearity over a concentration range of 0.52-20.8 ng/mL in human plasma. nih.gov

Gas Chromatography (GC) with Nitrogen-Sensitive Detection: A highly sensitive procedure using a gas chromatograph equipped with a nitrogen-sensitive thermionic detector has been developed for determining chlorpheniramine in human plasma. This method is capable of reliably determining concentrations as low as 1 ng/mL.

Magnetic Dispersive Solid-Phase Extraction (MDSPE): For trace determination, a novel sample preparation technique involving MDSPE based on a graphene/Fe₃O₄ nanocomposite has been developed. This method, combined with HPLC-UV, allows for the efficient extraction and pre-concentration of chlorpheniramine from human plasma, enhancing the sensitivity of the subsequent analysis. rsc.org

In Vitro Biochemical and Cellular Mechanistic Studies

In vitro studies are crucial for elucidating the molecular mechanisms by which chlorpheniramine exerts its effects at the cellular level. These studies focus on its interaction with the H1 receptor and the subsequent intracellular signaling events.

The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. researchgate.net The primary signal transduction pathway for the H1 receptor involves its coupling to the Gq/11 family of G-proteins. ontosight.ai

Upon histamine binding, the activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). researchgate.net IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses that are characteristic of an allergic reaction.

Chlorpheniramine, as an antagonist (or more accurately, an inverse agonist), binds to the H1 receptor and prevents this G-protein-mediated signaling cascade from being initiated by histamine. nih.gov Research has shown that chlorpheniramine can inhibit histamine-induced upregulation of the H1 receptor gene, a process that is mediated through the PKC signaling pathway. nih.gov Furthermore, studies have demonstrated that chlorpheniramine can attenuate the inhibitory effects of histamine on other cellular processes by suppressing the activation of the NF-κB signaling pathway. nih.gov This highlights the ability of chlorpheniramine to modulate key intracellular signaling cascades downstream of the H1 receptor.

Receptor Internalization and Recycling Pathways in Model Systems

The regulation of histamine H1 receptor (H1R) density at the cell surface is a critical determinant of cellular responsiveness to histamine. This process is dynamically controlled by receptor internalization and recycling. In vitro studies using various model systems have begun to elucidate the molecular pathways governing these events, particularly in response to agonist and antagonist binding.

Internalization Pathway:

Recycling Pathway:

Following internalization, G protein-coupled receptors (GPCRs) are typically sorted in endosomes for either degradation in lysosomes or recycling back to the plasma membrane, which allows for the resensitization of the cell. For the H1 receptor, evidence from model systems suggests that after agonist removal, the internalized receptors are trafficked back to the cell surface. While the precise molecular machinery for H1R recycling is not fully elucidated, the pathways for other GPCRs provide a well-established framework. The trafficking of receptors through various endosomal compartments is orchestrated by a family of small GTPases known as Rab proteins.

In general GPCR recycling, Rab5 is known to regulate the translocation of receptors from early endosomes to sorting endosomes. From there, receptors destined for recycling are moved to recycling endosomes in a process often regulated by Rab4 and Rab11. Rab4 is typically associated with a rapid recycling pathway directly from early endosomes, while Rab11 directs trafficking through a slower pathway via the pericentriolar recycling compartment. Although direct evidence specifically detailing the roles of Rab4, Rab5, and Rab11 in chlorpheniramine-bound H1R recycling is limited, these proteins are the key regulators of the endocytic recycling machinery and are considered the likely mediators of H1R's return to the cell surface.

Table 1: Key Molecular Players in H1 Receptor Internalization and Putative Recycling Pathways

Process Key Molecular Component Function in Model Systems
Internalization Lipid Rafts / Caveolae Serve as platforms for clathrin-independent endocytosis of the H1 receptor.
Protein Kinase C (PKC) Can stimulate H1R internalization independently of agonist binding.
Endosomal Sorting Rab5 (putative) Regulates trafficking from early to sorting endosomes.
Recycling Rab4 (putative) Mediates rapid recycling from early endosomes back to the plasma membrane.
Rab11 (putative) Directs slower recycling through the pericentriolar recycling compartment.

Enzyme-Mediated Biotransformation in Isolated Hepatic and Extrahepatic Systems

The biotransformation of chlorpheniramine is a critical factor in its duration of action and elimination. In vitro studies utilizing isolated cellular and subcellular fractions from hepatic and extrahepatic tissues have identified the primary metabolic pathways and the enzymes responsible. These studies are crucial for understanding the compound's metabolism, independent of the complexities of a whole-organism system.

Hepatic Biotransformation:

The liver is the principal site of chlorpheniramine metabolism. Studies using isolated liver microsomes from various species have provided a detailed picture of its metabolic fate.

N-Demethylation: A primary metabolic pathway is the sequential removal of the two methyl groups from the tertiary amine, leading to the formation of monodesmethylchlorpheniramine and didesmethylchlorpheniramine. Studies with rat liver microsomes have demonstrated that this N-demethylation is stereoselective, with a preference for the S-(+)-enantiomer. The cytochrome P450 (CYP) isozymes CYP2C11 and CYP2B1 have been implicated in this process in rats. In humans, CYP2D6 is known to play a role in chlorpheniramine's metabolism. nih.gov

N-Oxidation: In hog liver microsomes, the major metabolite identified is the chlorpheniramine N-oxide. This reaction is catalyzed by the flavin-containing monooxygenase (FMO) system and is also enantioselective.

Other Oxidative Pathways: Research using rabbit liver microsomes has identified further oxidative metabolites. h1.co These include an aldehyde resulting from deamination, which can then undergo intramolecular cyclization to form an indolizine (B1195054) product or be reduced to an alcohol. h1.co The involvement of cytochrome P-450 in these reactions is supported by their inhibition with CO, SKF-525A, and the requirement for NADPH. h1.co

Table 2: Chlorpheniramine Metabolites and Enzymes in Isolated Hepatic Systems

Model System Identified Metabolites Key Enzymes Implicated
Rat Liver Microsomes Monodesmethylchlorpheniramine CYP2C11, CYP2B1
Hog Liver Microsomes Chlorpheniramine N-oxide Flavin-containing monooxygenase (FMO)
Rabbit Liver Microsomes Monodesmethylchlorpheniramine, Didesmethylchlorpheniramine, Aldehyde, Alcohol, Indolizine Cytochrome P-450
Human Liver Microsomes (Metabolites not specified in provided abstracts) CYP2D6 nih.gov

Extrahepatic Biotransformation:

While the liver is the primary site of metabolism, the potential for biotransformation in other tissues exists. However, in vitro evidence for significant extrahepatic metabolism of chlorpheniramine is limited.

Intestinal Systems: Studies using in vitro models of the rat intestine, such as the everted sac model, have investigated the absorption and metabolism of chlorpheniramine. These experiments have shown that while the drug is absorbed, there is no significant stereoselective metabolism occurring within the intestinal tissue itself. nih.gov The stereoselective formation of the monodesmethyl metabolite observed in vivo is therefore attributed to hepatic first-pass metabolism rather than intestinal biotransformation. nih.gov

There is a lack of specific in vitro studies on chlorpheniramine metabolism in other isolated extrahepatic systems like lung or kidney preparations. While these organs are known to possess drug-metabolizing enzymes, their specific contribution to the biotransformation of chlorpheniramine has not been detailed in isolated system models.

Sympathomimetic Decongestant Class: Phenylephrine and Pseudoephedrine

Chemical Synthesis, Stereochemistry, and Derivatization

The synthesis of phenylephrine (B352888) and pseudoephedrine, particularly their specific stereoisomers, has been a significant area of research, focusing on efficiency, stereoselectivity, and the development of novel chemical tools for pharmacological studies.

Stereoselective Synthesis of Phenylephrine and Pseudoephedrine Isomers

The biological activity of phenylephrine and pseudoephedrine is highly dependent on their stereochemistry. The (R)-isomer of phenylephrine is the pharmacologically active form, exhibiting potent agonist activity at α-adrenergic receptors. Consequently, stereoselective synthesis is crucial for producing the desired enantiomer with high purity.

Several strategies have been developed for the asymmetric synthesis of (R)-phenylephrine. One common approach involves the asymmetric hydrogenation of a ketone precursor. For instance, 3'-benzyloxy-2-(benzyl-methyl)aminoacetophenone hydrochloride can be hydrogenated using a chiral rhodium complex, such as one with a (2R,4R)-MCCPM ligand, to yield the (R)-phenylephrine precursor with high enantiomeric excess. Another effective method is the Sharpless asymmetric dihydroxylation, which can be employed as a key step to introduce the required stereochemistry early in the synthesis. Biocatalytic methods have also been explored, utilizing enzymes like short-chain dehydrogenases/reductases (SmSDR) to stereoselectively reduce a ketone intermediate, such as 1-(3-hydroxyphenyl)-2-(methylamino)ethanone (B3191138) (HPMAE), into (R)-phenylephrine. nih.gov

Pseudoephedrine has two chiral centers, resulting in four possible stereoisomers: (1S,2S) and (1R,2R) pseudoephedrine, and (1S,2R) and (1R,2S) ephedrine (B3423809). The (1S,2S)-(+)-pseudoephedrine is the most common isomer used medically. Its synthesis often relies on chiral auxiliaries or stereoselective reductions. For example, pseudoephedrine amides can be used to direct highly diastereoselective alkylation reactions. Biocatalytic processes are also employed, using enzymes like amine transaminases (ATAs) in conjunction with benzoin-type condensation reactions to produce nor(pseudo)ephedrine analogues with good diastereo- and enantiomeric excesses. drugbank.com

Exploration of Novel Synthetic Precursors and Reaction Pathways

For pseudoephedrine, novel pathways have been investigated to circumvent the use of controlled substances and environmentally hazardous reagents. One patented method avoids phosphorus trichloride (B1173362) and bromine by using 2-chloropropionyl chloride and benzene (B151609) as starting materials. These undergo a Friedel-Crafts reaction, followed by amination in a single solution, providing a safer and more cost-effective process. droracle.ai Another explored, though not commercially practiced, route involves the stereoselective hydroxylation of N-methylamphetamine. t3db.ca Furthermore, precursors such as benzaldehyde (B42025) and nitroethane have been used in novel synthetic pathways to produce ephedrine and pseudoephedrine. researchgate.net

Design and Synthesis of Adrenergic Receptor Probe Molecules

To investigate the mechanism of action and physiological effects of adrenergic agonists, phenylephrine has been chemically modified to create molecular probes. These probes are invaluable tools for studying receptor binding, kinetics, and distribution.

Radiolabeled Probes: (-)-[11C]Phenylephrine has been synthesized for use as a positron emission tomography (PET) agent. nih.gov This radiotracer allows for the non-invasive imaging and study of cardiac neuronal activity. The synthesis involves the direct methylation of (-)-m-octopamine with a carbon-11 (B1219553) labeled methylating agent, producing the probe with high specific activity and radiochemical yield. nih.gov

Photoactivatable ("Caged") Probes: A "caged" analogue of phenylephrine has been developed by attaching a photolabile 2-nitrobenzyl group to the amine. This derivative is biologically inactive until it is exposed to a flash of light, which cleaves the protecting group and releases the active phenylephrine molecule. This technique allows for precise temporal and spatial control over receptor activation, enabling detailed kinetic studies of α-receptor-mediated vasoconstriction. researchgate.net

Fluorinated Analogues: Ring-fluorinated derivatives of phenylephrine, such as 2-fluoro-, 4-fluoro-, and 6-fluorophenylephrine, have been synthesized to probe structure-activity relationships. The position of the fluorine atom markedly alters the compound's potency and selectivity for α- versus β-adrenergic receptors, providing insights into the conformational requirements for receptor binding and activation. koreamed.org

Alpha-Adrenergic Receptor Mechanism of Action and Agonism

Phenylephrine and pseudoephedrine exert their primary pharmacological effect—vasoconstriction of nasal blood vessels—through their interaction with alpha-adrenergic receptors. However, their modes of action and receptor binding profiles differ significantly.

Ligand Binding Affinities and Efficacy at α1- and α2-Adrenergic Receptors

Phenylephrine is a potent, direct-acting selective agonist of α1-adrenergic receptors. researchgate.net It has a significantly lower affinity for α2-receptors and very weak affinity for β-receptors. Its binding affinity has been characterized at the three human α1-adrenoceptor subtypes, showing a preference for the α1D subtype.

In contrast, pseudoephedrine is considered a mixed-acting sympathomimetic. Its principal mechanism involves the indirect release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. researchgate.net The released norepinephrine then activates postsynaptic α- and β-adrenergic receptors. Pseudoephedrine also has a weak, direct agonist effect on both α- and β-receptors. drugbank.comresearchgate.net Due to its primarily indirect action, quantifying its direct binding affinity and efficacy is less straightforward and generally considered much weaker than that of phenylephrine.

The following table summarizes the binding affinities and efficacy for phenylephrine at human α-adrenergic receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50) (Calcium Mobilization)
(R)-(-)-Phenylephrineα1A4.706.5
(R)-(-)-Phenylephrineα1B4.876.2
(R)-(-)-Phenylephrineα1D5.867.1

Data compiled from various sources for illustrative purposes. nih.govwikipedia.org

Receptor Activation Mechanisms and Downstream Signaling Pathways (e.g., Gq-protein coupling)

The activation of α1-adrenergic receptors by an agonist like phenylephrine initiates a well-defined intracellular signaling cascade. The α1-receptor is a G protein-coupled receptor (GPCR) that is specifically linked to the Gq class of heterotrimeric G proteins. nih.govnih.gov

The sequence of events following receptor activation is as follows:

Gq Protein Activation: Upon agonist binding, the α1-receptor undergoes a conformational change, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq protein. This causes the Gαq-GTP subunit to dissociate from the βγ-subunits. nih.gov

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit then binds to and activates the enzyme phospholipase C (PLC). nih.gov

Second Messenger Production: PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG in the cell membrane, synergistically activates Protein Kinase C (PKC).

Physiological Response: The elevated intracellular calcium levels and activated PKC lead to the phosphorylation of various downstream proteins, including myosin light chain kinase in smooth muscle cells. This ultimately results in smooth muscle contraction, causing the vasoconstriction that underlies the decongestant effect. nih.gov

When pseudoephedrine acts directly on α1-receptors, it triggers the same Gq-protein coupled signaling pathway, although its efficacy in initiating this cascade is substantially lower than that of phenylephrine. researchgate.net Its primary effect, however, is mediated by the norepinephrine it releases, which then serves as the potent agonist at the α1-receptor to initiate this signaling cascade.

Pharmacophore Modeling and Molecular Dynamics Simulations of Adrenergic Agonists

Pharmacophore modeling and molecular dynamics (MD) simulations are powerful computational tools used to understand the interaction between adrenergic agonists, such as phenylephrine and pseudoephedrine, and their receptors. These methods provide insights into the structural requirements for ligand binding and receptor activation, guiding the design of new, more selective drugs.

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For β2-adrenoceptor agonists, a selective pharmacophore model was developed consisting of five key chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. nih.govresearchgate.net This model helps differentiate between agonists for different β-receptor subtypes, noting that the substituent on the amino portion is crucial for selective agonist binding. researchgate.net Such models serve as an initial screening tool before more computationally intensive docking studies, facilitating the identification of novel and selective candidates targeting the β2-adrenergic receptor. nih.govresearchgate.net

Molecular dynamics simulations offer a more detailed view of the dynamic interactions between a ligand and its receptor over time. MD simulations have been used to study the β2 adrenergic receptor (β2AR) bound to various agonists, revealing how different ligands can stabilize distinct receptor conformations. nih.gov For instance, accelerated molecular dynamics (aMD) simulations have been employed to observe the transition of the β2AR from its active to inactive state on a nanosecond timescale. nih.gov These simulations show that biased agonists, which preferentially activate either G protein or β-arrestin pathways, induce different patterns of motion within the receptor, particularly in helix 7 and the NPxxY motif. nih.gov

Furthermore, microsecond classical MD simulations of β1 and β2 adrenergic receptors have identified novel binding modes for agonists that differ from those observed in crystal structures of antagonist-bound receptors. researchgate.netepfl.ch These simulations highlight the critical role of internal water molecules in stabilizing new interactions between the agonist and the receptor. researchgate.netepfl.ch Specifically, water molecules help mediate connections between the ligand's catechol group and helices V and VI, as well as between its ethanolamine (B43304) moiety and helices III and VII. epfl.ch This detailed understanding of agonist binding and the subsequent conformational shifts in the receptor is crucial for developing more efficient and pathway-specific drugs. nih.gov

Environmental Fate and Ecotoxicological Research (Non-Human Biological Impact)

The widespread use of sympathomimetic decongestants like phenylephrine and pseudoephedrine has led to their emergence as environmental micropollutants. nih.gov Research into their environmental fate and ecotoxicological impact is critical for assessing the risks they pose to non-human biological systems.

Occurrence and Distribution in Aquatic and Terrestrial Environments

Pharmaceuticals and personal care products (PPCPs) enter the environment primarily through wastewater treatment plant (WWTP) effluents, as these facilities are often not equipped to completely remove such compounds. nih.govmdpi.com Consequently, phenylephrine and pseudoephedrine have been detected in various environmental compartments, including surface waters (rivers, lakes), groundwater, and even drinking water. mdpi.comresearchgate.net Their presence has been documented globally, from European surface waters to coastal rivers in Brazil and shallow lakes in China. usask.canih.gov The concentrations found are typically in the nanogram to microgram per liter (ng/L to µg/L) range. mdpi.comusask.ca The distribution of these compounds can vary based on regional consumption patterns, wastewater treatment efficacy, and hydrological conditions. usask.ca

EnvironmentCompoundConcentration RangeLocation Example
Surface Water Various PPCPsng/L to µg/LTai Lake & Baiyangdian Lake, China usask.ca
Coastal Rivers Various PPCPsNot specifiedSão Paulo, Brazil nih.gov
Wastewater Naproxen (example)up to 551,960 ng/LPoland mdpi.com
Groundwater DEET (example)up to 17,280 ng/LPoland mdpi.com

Biotransformation and Abiotic Degradation Pathways in Environmental Compartments

Once in the environment, phenylephrine and pseudoephedrine are subject to various transformation and degradation processes. Phenylephrine, in particular, is known to be more reactive than pseudoephedrine and can degrade through several pathways. epo.org One identified degradation pathway involves a "Michael addition" reaction with maleic acid, a compound that can be present in pharmaceutical formulations. nih.gov It can also react with aldehydes, such as formaldehyde (B43269), which may be present as impurities in raw materials used for drug formulation. epo.org

In the broader environment, abiotic degradation processes like photolysis (degradation by sunlight) can play a role, with the efficiency depending on factors like solar intensity and the presence of photosensitizing substances such as humic acids. researchgate.net Biotransformation by microorganisms in wastewater treatment plants, rivers, and soils is another key removal pathway. However, the removal efficiency in conventional WWTPs can be highly variable, with some studies showing removal rates that differ by up to 99%. researchgate.net Pseudoephedrine is known to be more resistant to metabolism, with a significant portion of an oral dose being excreted unchanged, suggesting a higher potential for environmental persistence compared to phenylephrine, which is extensively metabolized. nih.gov

Advanced Analytical Techniques for Environmental and Research Samples

Detecting and quantifying sympathomimetic decongestants at trace levels in complex environmental samples requires sophisticated and highly sensitive analytical methods.

Trace Analysis in Complex Environmental Matrices (e.g., wastewater, soil)

The analysis of PPCPs in environmental matrices like wastewater, surface water, soil, and sludge is challenging due to the complexity of the sample and the very low concentrations of the target analytes (often at the ng/L level). nih.gov The current state-of-the-art technique for this purpose is liquid chromatography coupled to mass spectrometry (LC-MS) or, more commonly, tandem mass spectrometry (LC-MS/MS). nih.gov

Before instrumental analysis, a crucial sample preparation step is required to extract and concentrate the analytes from the matrix and remove interfering substances. Solid-phase extraction (SPE) is the most widely used method for the extraction of PPCPs from environmental water samples. nih.gov Various SPE sorbents can be employed depending on the specific properties of the target compounds. The development of validated analytical methods is an ongoing area of research, aiming to improve accuracy, precision, and the ability to analyze a wider range of contaminants simultaneously. nih.gov

Analytical StepTechniquePurpose
Extraction & Concentration Solid-Phase Extraction (SPE)Isolate and concentrate target analytes from complex matrices like water.
Separation Liquid Chromatography (LC)Separate individual compounds from the extracted mixture.
Detection & Quantification Tandem Mass Spectrometry (MS/MS)Provide high sensitivity and selectivity for identifying and measuring trace levels of compounds.

Development of Electrochemical and Spectrophotometric Detection Methods

The quantitative analysis of phenylephrine and pseudoephedrine is crucial for quality control in pharmaceutical formulations. To this end, various sensitive and efficient electrochemical and spectrophotometric methods have been developed.

Electrochemical Methods: Electrochemical techniques offer advantages such as rapid response, simplicity, and high sensitivity. For phenylephrine, sensors have been developed using modified electrodes to enhance detection. One such method employs a multi-walled carbon nanotube-modified carbon paste electrode, which demonstrates high electrochemical activity and produces a sharp oxidation peak for phenylephrine. Another approach utilizes a graphene-TiO2 composite modified glassy carbon electrode, which significantly improves the current response due to the synergistic effects of graphene and titanium dioxide nanoparticles.

For pseudoephedrine, adsorptive stripping voltammetry at a carboxylated multi-walled carbon nanotube-modified electrode has been shown to effectively promote its electrochemical oxidation, allowing for quantification in the micromolar range. researchgate.net A highly sensitive method combining capillary electrophoresis with electrochemiluminescence detection has also been developed, capable of detecting pseudoephedrine at nanomolar concentrations. nih.gov Furthermore, potentiometric membrane sensors and molecularly imprinted polymer (MIP)-based carbon paste electrodes have been engineered for the selective extraction and quantification of pseudoephedrine from various samples. researchgate.netiau.ir

Interactive Table: Electrochemical Detection Methods

Analyte Method Electrode/Sensor Linear Range Detection Limit (LOD)
Phenylephrine Differential Pulse Voltammetry (DPV) Graphene-TiO2/GCE 5.0x10⁻⁷ - 2.0x10⁻⁵ M 2.0x10⁻⁷ M
Phenylephrine Cyclic Voltammetry (CV) MWCNT-CPE 5.0x10⁻⁶ - 7.5x10⁻⁴ M 3.7x10⁻⁷ M
Pseudoephedrine Adsorptive Stripping Voltammetry (AdSV) Carboxylated MWCNT-GCE 1-100 µM 0.82 µM researchgate.net
Pseudoephedrine Capillary Electrophoresis-ECL - - 9.2x10⁻⁹ M nih.gov

Spectrophotometric Methods: Spectrophotometry provides a reliable and accessible alternative for the determination of these compounds. For phenylephrine, methods often involve oxidative coupling reactions. One such technique is based on the reaction with p-aminobenzophenone using potassium periodate (B1199274) as an oxidant, which forms a colored dye with maximum absorption at 512 nm. Another method uses the reaction with potassium ferricyanide (B76249) and 4-aminoantipyrine, leading to a condensation product with strong absorptivity at 500 nm.

For pseudoephedrine, derivative spectrophotometry is frequently employed to resolve its spectrum from other active ingredients in combination drug products. nih.gov First and fourth-order derivative techniques have been successfully applied for the simultaneous determination of pseudoephedrine with loratadine (B1675096) and naproxen, respectively. nih.govijpsonline.com A direct spectrophotometric method has also been developed that relies on the UV absorbance of pseudoephedrine in a methanolic solution, offering a simple and rapid analysis. tsijournals.com

Interactive Table: Spectrophotometric Detection Methods

Analyte Method Reagents/Technique Wavelength (λmax) Linear Range
Phenylephrine Oxidative Coupling p-Aminobenzophenone, KIO₄ 512 nm 2.0-20 µg/mL
Phenylephrine Flow Injection Analysis K₃[Fe(CN)₆], 4-Aminoantipyrine 500 nm 0.95-9 mg/L
Pseudoephedrine First Derivative Zero-crossing point 263.0 nm 0-800 µg/mL ijpsonline.com
Pseudoephedrine Fourth Derivative Zero-crossing point - 2-28 µg/mL nih.gov

Characterization of Degradation Products and Adducts

Understanding the stability of phenylephrine and pseudoephedrine is critical for ensuring the quality and efficacy of pharmaceutical products. Research has focused on identifying and characterizing potential degradation products and adducts that may form under various conditions.

Phenylephrine: A significant degradation product has been identified in pharmaceutical formulations that contain both phenylephrine hydrochloride and an antihistamine in a maleate (B1232345) salt form, such as chlorpheniramine (B86927) maleate or dexbrompheniramine (B94561) maleate. acs.org This degradant is an adduct formed between phenylephrine and maleic acid. acs.orgcjph.com.cn Initial studies misidentified the structure, but subsequent work using techniques such as MS/MS and NMR spectroscopy correctly characterized it as 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid. acs.org This compound results from a "Michael addition" reaction, which can occur under fairly mild conditions, including those used in stability studies. acs.org The formation of this adduct is influenced by factors such as temperature and water content. cjph.com.cn

Pseudoephedrine: Pseudoephedrine can undergo reactions to form adducts, particularly with aldehydes. It has been shown to react with formaldehyde to form an oxazolidine (B1195125) derivative, specifically (4S,5S)-3,4-dimethyl-5-phenyloxazolidine. nih.govresearchgate.net This reaction can occur during manufacturing, storage, or even during analysis if formaldehyde is present as a contaminant in solvents. researchgate.net In terms of metabolism, pseudoephedrine is relatively stable and not extensively metabolized. However, a minor metabolic pathway involves N-demethylation in the liver, which results in the formation of the active metabolite norpseudoephedrine. wikipedia.org

Interactive Table: Degradation Products and Adducts

Parent Compound Reactant(s) Product/Adduct Name Notes
Phenylephrine Maleic Acid 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid Michael addition product formed in formulations with maleate salts. acs.org
Pseudoephedrine Formaldehyde (4S,5S)-3,4-dimethyl-5-phenyloxazolidine Condensation product. nih.govresearchgate.net

Analgesic/antipyretic Class: Acetaminophen Paracetamol

Advanced Synthetic Routes and Process Chemistry

The industrial production of acetaminophen (B1664979) has evolved to incorporate principles of green chemistry, aiming for higher efficiency and reduced environmental impact.

Traditional synthesis methods for acetaminophen often involve petrochemical feedstocks and harsh reaction conditions. aiche.org Modern approaches focus on improving atom economy and utilizing renewable resources. One green chemistry approach involves a solvent-free synthesis using microwave irradiation. researchgate.netbch.ro This method, which reacts 4-aminophenol (B1666318) with acetic anhydride (B1165640) without a catalyst, has demonstrated high yields of up to 92.4% in a significantly reduced reaction time of just a few minutes. researchgate.netbch.ro

Another strategy focuses on using renewable feedstocks, such as lignocellulosic material, as a starting point. aiche.org Several routes beginning with phenol, a potential product of lignin (B12514952) depolymerization, have been explored. aiche.orgacs.org These include:

Acetamidation of Hydroquinone (B1673460): This route involves the direct acetamidation of hydroquinone with ammonium (B1175870) acetate (B1210297) and acetic acid. acs.org While it offers high theoretical atom economy, it has been challenged by low conversion rates in industrial-scale continuous synthesis. acs.org

Imination and Reduction of p-Benzoquinone: This is another potential pathway from phenol-derived intermediates. aiche.org

Hydrogenation of 4-Nitrophenol: This route has been identified as the most promising for industrial viability, demonstrating good conversion, yield, and favorable Green Chemistry metrics. aiche.orgacs.org

These alternative routes aim to create more sustainable and environmentally friendly processes for large-scale acetaminophen production. aiche.org

Table 1: Comparison of Green Synthesis Routes for Acetaminophen

Synthetic RouteKey ReactantsKey FeaturesReported YieldReference
Microwave-Assisted Synthesis4-aminophenol, Acetic anhydrideSolvent-free, No catalyst, Rapid reaction time92.4% researchgate.netbch.ro
Acetamidation of HydroquinoneHydroquinone, Ammonium acetate, Acetic acidHigh theoretical atom economy, Renewable feedstock potentialHigh selectivity (95%) but low conversion acs.org
Hydrogenation of 4-Nitrophenol4-Nitrophenol (from Phenol)Considered most industrially viable of tested renewable routesGood conversion and yield aiche.orgacs.org

In the metabolism of acetaminophen, the major pathways are glucuronidation and sulfation, which produce inert conjugates excreted in the urine. nih.govduke.edu However, a minor fraction is oxidized by cytochrome P450 enzymes (including CYP2E1, CYP1A2, and CYP3A4) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govduke.edunih.govresearchgate.net

Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). duke.edunih.gov However, in cases of overdose, the sulfation and glucuronidation pathways become saturated, leading to increased NAPQI formation. nih.govnih.gov This can deplete glutathione stores, allowing NAPQI to bind to cellular proteins, leading to oxidative stress and cell damage. nih.govresearchgate.net Another minor metabolite, p-aminophenol, is formed through deacetylation in the liver. nih.gov This metabolite is of particular interest as it is a precursor to the centrally active metabolite AM404. nih.gov

Control of impurities during synthesis is critical. For instance, in the traditional synthesis from 4-aminophenol, unreacted starting material or by-products from side reactions must be monitored and controlled to meet pharmacopeial standards. The development of greener synthetic routes, such as the hydrogenation of 4-nitrophenol, is partly driven by the goal of achieving higher selectivity and reducing the formation of unwanted by-products. aiche.org

Molecular Mechanisms of Analgesic and Antipyretic Action

The mechanism of action for acetaminophen is complex and multifaceted, involving both central and peripheral pathways. It is distinct from NSAIDs, primarily acting within the central nervous system. nih.govdroracle.aitufts.edu

Acetaminophen is considered a weak inhibitor of both COX-1 and COX-2 enzymes in vitro. oup.comdrugbank.com Its ability to reduce prostaglandin (B15479496) synthesis is highly dependent on the cellular environment, specifically the concentration of peroxides. wikipedia.org In environments with low levels of peroxides, such as the central nervous system, acetaminophen can effectively reduce the active, oxidized form of the COX enzymes, thereby inhibiting their function. wikipedia.orgresearchgate.net This explains its potent analgesic and antipyretic effects, which are mediated centrally, while having minimal anti-inflammatory activity in peripheral tissues where peroxide levels are high due to inflammation. oup.comwikipedia.org

The concept of a third COX isoform, COX-3, a splice variant of COX-1, was proposed as a specific target for acetaminophen. nih.govrndsystems.com Studies showed that COX-3 is selectively inhibited by acetaminophen at therapeutic concentrations. nih.gov However, a physiologically functional COX-3 isoform has not been identified in humans, making its role in the drug's mechanism a subject of debate. bohrium.comresearchgate.net The primary interaction is now largely considered to be with the peroxidase (POX) site of the COX enzymes. By reducing the ferryl-protoporphyrin IX radical cation at the peroxidase active site, acetaminophen inhibits the cyclooxygenase activity required for prostaglandin production. researchgate.netnih.gov

A significant portion of acetaminophen's analgesic effect is now attributed to the actions of its metabolites within the central nervous system. nih.gov After administration, acetaminophen is metabolized in the liver to p-aminophenol, which crosses the blood-brain barrier. nih.govnih.gov In the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). nih.govwikipedia.orgiiab.me

This metabolite, AM404, interacts with several key receptor systems involved in pain modulation:

Transient Receptor Potential Vanilloid 1 (TRPV1): AM404 is a potent activator of TRPV1 channels, also known as the capsaicin (B1668287) receptor. nih.govwikipedia.orgnih.gov Activation of these channels in the brain and spinal cord is believed to produce antinociception. nih.govnih.gov Studies in knockout mice have demonstrated that the analgesic effect of acetaminophen is diminished in the absence of TRPV1 receptors. nih.govnih.gov

Cannabinoid Receptors (CB1): The analgesic effects of acetaminophen are also mediated through the endocannabinoid system. nih.govnih.govmdpi.com AM404 acts as an indirect agonist of cannabinoid CB1 receptors. nih.govmdpi.com It is thought to inhibit the reuptake of the endogenous cannabinoid anandamide (B1667382), thereby increasing its levels and enhancing cannabinoid signaling. iiab.metaylorandfrancis.com Blockade of CB1 receptors has been shown to prevent the analgesic activity of acetaminophen. nih.govmarcuenterprises.combiorxiv.org

The metabolite AM404 is central to the modern understanding of acetaminophen's mechanism. nih.gov Formed in the brain, AM404 integrates several pain-relief pathways. nih.govwikipedia.org

The biochemical cascade initiated by AM404 involves:

Formation: Acetaminophen is deacetylated to p-aminophenol in the liver. nih.gov This compound travels to the brain where FAAH converts it to AM404. nih.govdovepress.com

Endocannabinoid System Modulation: AM404 was first identified as an inhibitor of anandamide reuptake. iiab.metaylorandfrancis.com By preventing the transport of anandamide back into the cell, AM404 increases the concentration of this endocannabinoid in the synapse, leading to greater activation of CB1 receptors and subsequent analgesia. iiab.memdpi.comnih.gov

TRPV1 Activation: Independently and concurrently, AM404 directly activates TRPV1 channels. nih.govwikipedia.org This action contributes significantly to the antinociceptive effects, particularly in the brain and spinal cord. nih.govnih.gov

Sodium Channel Inhibition: Recent research suggests that AM404 can also act peripherally by directly inhibiting voltage-gated sodium channels (NaV1.7 and NaV1.8) in nociceptor neurons, which blocks the generation of action potentials and reduces pain signals. pnas.org

This multi-target action of the AM404 metabolite provides a more comprehensive explanation for the analgesic properties of acetaminophen, moving beyond the initial theories centered solely on COX inhibition. nih.govnih.gov

Table 2: Key Molecular Targets of Acetaminophen and its Metabolites

MoleculeTargetMechanism of ActionPrimary EffectReference
AcetaminophenCOX-1 and COX-2 (Peroxidase site)Reduces the oxidized, active form of the enzyme, inhibiting prostaglandin synthesis in low peroxide environments.Analgesia, Antipyresis wikipedia.orgresearchgate.net
AM404 (Metabolite)Endocannabinoid TransporterInhibits the reuptake of anandamide, increasing its synaptic concentration and CB1 receptor activation.Analgesia iiab.metaylorandfrancis.com
AM404 (Metabolite)TRPV1 ReceptorDirectly activates TRPV1 channels in the central nervous system.Antinociception nih.govwikipedia.orgnih.gov
AM404 (Metabolite)CB1 ReceptorActs as an indirect agonist through increased anandamide levels.Analgesia nih.govnih.gov
AM404 (Metabolite)NaV1.7 and NaV1.8 Sodium ChannelsDirectly inhibits channels in peripheral nociceptors.Peripheral Analgesia pnas.org
NAPQI (Metabolite)Cellular ProteinsBinds to proteins after glutathione depletion, causing oxidative stress.Hepatotoxicity nih.govresearchgate.net

Biochemical Metabolism and Biotransformation Pathways in Model Systems

Acetaminophen undergoes extensive metabolism, primarily in the liver, through several key pathways. In vitro models have been instrumental in elucidating these biotransformation processes. The main routes of metabolism at therapeutic concentrations are glucuronidation and sulfation, with a smaller fraction being oxidized by the cytochrome P450 system. nih.govclinpgx.org

Glucuronidation represents the primary pathway for acetaminophen metabolism. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate acetaminophen with glucuronic acid, increasing its water solubility for excretion. nih.gov Studies utilizing human liver microsomes and cultured hepatocytes have identified several UGT isoforms involved in this pathway, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.gov Research indicates that UGT1A6 is particularly important at lower acetaminophen concentrations, while UGT1A9 and UGT1A1 play a more significant role at higher, pharmacologically relevant concentrations. nih.gov

Sulfation is the second major metabolic route, facilitated by sulfotransferase (SULT) enzymes that transfer a sulfo group from the cofactor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to acetaminophen. clinpgx.orgresearchgate.net This pathway has a high affinity but low capacity for acetaminophen. researchgate.net In vitro models, such as human platelet homogenates, have helped identify SULT1A1 and SULT1A3/4 as key enzymes in acetaminophen sulfation. clinpgx.org Additionally, studies on human fetal liver models have shown the involvement of SULT1E1 and SULT2A1. clinpgx.org At supratherapeutic doses, the sulfation pathway can become saturated. clinpgx.orgresearchgate.net

Key Enzymes in Acetaminophen Glucuronidation and Sulfation (In Vitro Models)

PathwayEnzyme FamilyKey Isoforms Identified in In Vitro ModelsModel System(s)Key Findings
GlucuronidationUDP-glucuronosyltransferases (UGTs)UGT1A1, UGT1A6, UGT1A9, UGT2B15Human liver microsomes, Cultured hepatocytesMajor metabolic pathway; specific isoforms contribute at different drug concentrations. nih.gov
SulfationSulfotransferases (SULTs)SULT1A1, SULT1A3/4, SULT1E1, SULT2A1Human platelet homogenates, Human fetal liverSecond major pathway; becomes saturated at higher doses. clinpgx.orgclinpgx.orgresearchgate.net

A minor but critically important pathway for acetaminophen metabolism involves oxidation by the cytochrome P450 (CYP) enzyme system. wikipedia.org This pathway leads to the formation of a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). clinpgx.orgwikipedia.org Studies using subcellular fractions, particularly human liver microsomes, have been essential in identifying the specific CYP isoforms responsible for this bioactivation. nih.govclinpgx.org

Cytochrome P450 Isoforms in Acetaminophen Oxidation

CYP IsoformModel SystemKey Findings
CYP2E1Human liver microsomes, Recombinant human P450sPlays a major role in bioactivation, especially at toxic levels. nih.govclinpgx.orgresearchgate.net
CYP1A2Human liver microsomes, Recombinant human P450sContributes to NAPQI formation at high doses. nih.govclinpgx.orgnih.gov
CYP3A4Human liver microsomes, Recombinant human P450sShows high efficiency in catalyzing NAPQI formation. researchgate.netnih.gov
CYP2A6Human liver microsomesAlso reported to be involved in the bioactivation of acetaminophen. clinpgx.org

Under normal conditions, the reactive NAPQI metabolite is rapidly detoxified through conjugation with glutathione (GSH), a critical antioxidant tripeptide within cells. wikipedia.orgnih.govjove.com This detoxification can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govjove.com The reaction involves a nucleophilic attack by the thiol group of glutathione on the electrophilic NAPQI, forming a stable, non-toxic conjugate, 3-(glutathion-S-yl)acetaminophen (APAP-GSH). nih.govjove.comcas.cz

This APAP-GSH conjugate is subsequently metabolized further into cysteine and mercapturic acid conjugates, which are then eliminated from the body, primarily in the urine. clinpgx.orgwikipedia.org Cellular systems, including lymphoblastoid cell lines and hepatocytes, have been used as models to study this detoxification process. nih.gov These models demonstrate that the availability of cellular GSH is crucial for preventing NAPQI-induced toxicity. nih.gov Depletion of GSH stores allows NAPQI to bind to cellular macromolecules, particularly mitochondrial proteins, leading to cellular damage. wikipedia.orgnih.gov Studies have also shown that the APAP-GSH conjugate itself can inhibit glutathione reductase, an essential enzyme for maintaining intracellular GSH levels, potentially contributing to toxicity in overdose situations. cas.cz

Interdisciplinary Research Paradigms and Future Directions

Computational Chemistry and Chemoinformatics for Multi-Compound Systems

Computational and chemoinformatic approaches provide powerful tools for predicting and analyzing the behavior of chemical compounds at a molecular level, offering insights that can guide future research and development in a non-clinical context.

Predictive modeling in a non-clinical setting allows for the theoretical investigation of interactions between different chemical compounds. For a system containing both an antihistamine like Chlorpheniramine (B86927) and a decongestant such as Pseudoephedrine, computational models can be employed to understand potential synergistic or antagonistic interactions at a molecular level. These models might explore shared metabolic pathways or potential for direct chemical interactions under various simulated physiological conditions.

Chemoinformatic analysis has been utilized to investigate the potential for various antihistaminic drugs to interact with biological targets beyond their primary mode of action. mostwiedzy.pl For instance, computational studies have explored the structural similarities between Chlorpheniramine and other compounds known to have antiviral properties. nih.govimprobable.com These models analyze three-dimensional structures and pharmacophores to predict potential interactions with viral proteins. nih.govimprobable.com While not indicative of clinical efficacy, such models provide a basis for further laboratory research into the broader bioactivity of these compounds. The interaction landscape for combinations like Chlorpheniramine and Pseudoephedrine is complex, with computational tools helping to map out potential cardiovascular and other non-clinical effects based on their known pharmacological targets. researchgate.net

Research AreaCompounds InvestigatedComputational TechniqueKey Findings (Non-Clinical)
Potential Antiviral ActivityChlorpheniramineMolecular Modeling, Virtual ScreeningStructural similarities to aminoquinolines suggest potential for interaction with viral proteins. nih.govimprobable.com
Multi-Compound InteractionsChlorpheniramine, PseudoephedrineDisease Interaction ModelingPrediction of potential synergistic effects on cardiovascular parameters based on known receptor targets. researchgate.net
H1-Receptor AntagonismAntihistamines (general class)3D-QSAR, Molecular DockingIdentification of key structural features influencing receptor binding affinity and potential for side effects. uobaghdad.edu.iq

Virtual screening and lead optimization are computational techniques used to identify and refine molecules with desired properties. google.com Starting with the known chemical structures of compounds like Chlorpheniramine, researchers can computationally screen large libraries of related molecules to identify analogs with potentially improved characteristics, such as higher selectivity for the H1-receptor or different physicochemical properties. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this process. wisdomlib.org By analyzing the relationship between the chemical structures of a series of antihistamines and their biological activity, QSAR models can identify the specific molecular fragments or properties that contribute to their efficacy. rsc.org This information can then be used to guide the design of new compounds. For example, a QSAR study might reveal that a particular substitution on the pyridine (B92270) ring of Chlorpheniramine enhances its receptor binding affinity, providing a lead for the synthesis of more potent analogs in a research context. rsc.org These computational methods accelerate the early stages of chemical discovery by prioritizing which novel molecular structures are most promising for synthesis and further laboratory investigation. tandfonline.com

Advanced Materials and Nanotechnology for Chemical Delivery

The fields of advanced materials and nanotechnology offer innovative, non-clinical research avenues for controlling the release and analysis of chemical compounds like those found in Allerest.

Encapsulation of active chemical compounds within nanomaterials is a significant area of research for developing controlled-release systems. nih.govallmultidisciplinaryjournal.com These systems are studied in laboratory settings to understand how release profiles can be modified. For a highly water-soluble compound like Chlorpheniramine maleate (B1232345), encapsulation can slow its release. nih.gov

One approach involves the use of ion-exchange resins. Chlorpheniramine can be complexed with a strong cation exchange resin, and this "drug-resinate" can then be microencapsulated within a polymer like Eudragit RS 100. nih.gov Studies have shown that the release rate of Chlorpheniramine from these microcapsules is significantly retarded compared to the unencapsulated resinate. nih.gov Another method utilizes chitosan (B1678972), a natural polymer, to microencapsulate Chlorpheniramine-resin particles. The extent of crosslinking in the chitosan shell and the ratio of the chitosan coating to the drug-resinate core are key parameters that can be adjusted to control the release rate. nih.gov Similarly, research on Pseudoephedrine has explored encapsulation in polylactide-polyglycolide (PLGA) nanoparticles to create systems with sustained-release properties for research applications. nih.gov

Encapsulation MaterialActive Chemical EntityRelease Profile Finding
Eudragit RS 100Chlorpheniramine MaleateCoated drug-resinate complex showed a release of 63% over 8 hours, demonstrating significant retardation. nih.gov
Crosslinked ChitosanChlorpheniramine MaleateRelease was slowed, with the degree of retardation increasing with a higher extent of chitosan crosslinking and a greater chitosan-to-resin ratio. nih.gov
Polylactide-polyglycolide (PLGA)PseudoephedrineEncapsulation into nanoparticles demonstrated a controlled release, with about 71.5% of the compound released over 24 hours. nih.gov
Ethyl CelluloseChlorpheniramine MaleateIn-vitro dissolution tests showed a decreased release rate with an increased amount of ethyl cellulose, achieving a controlled release profile.

Nanomaterials are being leveraged to create highly sensitive and selective analytical probes for the detection and quantification of chemical compounds. researchgate.netmdpi.comnih.gov These nanosensors are valuable tools for research and quality control. For instance, a fluorescence-based immunochromatographic sensor has been developed for the rapid detection of Chlorpheniramine. rsc.org This sensor utilizes fluorescent microspheres conjugated with a monoclonal antibody specific to Chlorpheniramine, allowing for highly sensitive detection in various samples. researchgate.net

In a different approach, an electrochemiluminescence sensor for Chlorpheniramine has been fabricated using nickel-cobalt (B8461503) phosphide/polyvinylpyrrolidone/polyacrylonitrile/carbon nanofibers (NiCoP/PVP/PAN/CNFs). This sensor demonstrated a strong linear relationship between signal intensity and Chlorpheniramine concentration over a wide range, with a very low limit of detection. mdpi.com For Pseudoephedrine, potentiometric sensors have been developed using a polyvinyl chloride (PVC) membrane incorporating a Pseudoephedrine-tetraphenyl borate (B1201080) ion-pair complex, enabling its quantification in laboratory samples. researchgate.net Furthermore, a potentiometric sensor based on ZnO/CuO nanocomposites has also been constructed for the sensitive determination of Pseudoephedrine. uobaghdad.edu.iq These advanced analytical tools provide researchers with the ability to detect and quantify these specific chemical compounds with high precision and sensitivity. ojp.govjfda-online.com

Sustainable Chemistry in Pharmaceutical Research and Development

Sustainable or "green" chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net In the context of pharmaceutical research, this involves developing synthetic routes that are safer, more efficient, and use less hazardous materials.

The synthesis of Chlorpheniramine, for example, traditionally involves several steps that can be optimized using green chemistry principles. Research has focused on developing synthetic routes that are shorter, use readily available and less hazardous raw materials, and proceed under milder reaction conditions to reduce energy consumption and facilitate industrial production. patsnap.comgoogle.com

For Pseudoephedrine, green chemistry approaches have been explored to improve upon existing synthetic methods. One patented method describes a process that avoids the use of highly polluting reagents like phosphorus trichloride (B1173362) and hazardous materials like bromine. google.com This route utilizes a Friedel-Crafts reaction followed by an amination reaction within a single solution, which can reduce infrastructure costs and environmental impact. google.com Another research effort has focused on developing a more eco-friendly synthesis of chloro-intermediates of Pseudoephedrine, which are important in various areas of chemical research. This modified method aims to shorten reaction times, reduce energy consumption, and minimize the use of toxic solvents. mostwiedzy.pl The application of these principles is crucial for the long-term sustainability of pharmaceutical research and manufacturing.

Emerging Research Areas in Pharmaceutical Chemistry

The intersection of chemistry, biology, and data science is opening new frontiers in understanding and synthesizing pharmaceutical compounds.

Chemo-proteomics is a powerful discipline used to identify the molecular targets of small molecules like drugs within the complex environment of the entire proteome. nih.govnih.gov While the primary targets of Chlorpheniramine (Histamine H1-receptor) and Phenylephrine (B352888) (alpha-1 adrenergic receptor) are well-established, chemo-proteomics offers a way to uncover previously unknown "on-target" and "off-target" interactions. smolecule.comjiaci.orgnih.gov This can provide critical insights into a drug's full mechanism of action, explain side effects, or identify opportunities for drug repositioning.

Key chemo-proteomic strategies include:

Affinity-Based Protein Profiling (AfBPP) : This method uses a modified version of the drug molecule (a chemical probe) that is attached to a solid support, such as a bead. researchgate.net This probe is used to "pull down" its binding partners from a cell lysate, which are then identified using mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP) : ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families. researchgate.net It can be used in a competitive format to identify which proteins are targeted by a drug of interest.

Applying these techniques to Chlorpheniramine and Phenylephrine could reveal novel protein interactions, leading to a deeper understanding of their pharmacological profiles at a molecular level. mdpi.com The integration of machine learning can further enhance the analysis of the complex datasets generated by these experiments to more accurately identify true binding events. nih.govresearchgate.net

AI can be applied in several key areas:

Retrosynthesis Planning : AI models, trained on vast databases of chemical reactions, can propose novel synthetic routes to a target molecule. nih.govnih.gov This can help chemists discover pathways that are shorter, higher-yielding, or use greener reagents than traditional methods. Computational tools have already been used to explore new synthetic pathways for phenylephrine from different precursors. researchgate.net

Reaction Condition Optimization : Machine learning algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst, reagent concentration) to maximize the yield and selectivity of a chemical reaction. semanticscholar.org This reduces the need for extensive, time-consuming experimental trial-and-error. nih.gov

Automated Synthesis : AI is a core component of "self-driving" or automated laboratory platforms that integrate robotics with ML algorithms. mdpi.com These systems can autonomously perform and analyze experiments, rapidly optimizing a synthetic step or an entire pathway with minimal human intervention. semanticscholar.org

By leveraging AI, chemists can navigate the complex variables of chemical synthesis more effectively, leading to significant improvements in the efficiency and sustainability of producing established drugs. semanticscholar.org

Table 2: Parameters Optimized by AI in Chemical Synthesis

Parameter CategorySpecific ExamplesGoal of Optimization
Reactants & ReagentsSubstrate concentration, stoichiometry, choice of base/acid.Improve yield, reduce byproducts, lower cost.
CatalystsCatalyst type, catalyst loading, ligand choice.Increase reaction rate, improve selectivity.
SolventsSolvent type, solvent mixture ratios.Enhance solubility, improve reaction rate, use greener alternatives.
Reaction ConditionsTemperature, pressure, reaction time.Maximize conversion, minimize degradation, reduce energy consumption.

Q & A

Q. What are the key considerations for designing reproducible experiments involving Allerest?

To ensure reproducibility, experimental protocols must include detailed descriptions of this compound synthesis (if novel), characterization methods (e.g., NMR, HPLC), and purity validation. Follow standardized guidelines such as those in the Beilstein Journal of Organic Chemistry, which mandate explicit documentation of reaction conditions, solvent choices, and yield calculations . For known compounds, cross-reference established literature to validate procedures. Supplementary materials should house datasets exceeding five compounds to avoid cluttering the main text .

Q. How can researchers systematically identify gaps in existing literature on this compound’s pharmacological mechanisms?

Use structured literature reviews with databases like Web of Science or PubMed, applying Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)") to filter studies. Prioritize primary sources and meta-analyses. For interdisciplinary insights, leverage Google Scholar’s "Related Articles" and "Cited By" features to track citation networks and emerging trends . Avoid reliance on unreviewed preprints unless validated by subsequent replication studies .

Q. What methodologies are recommended for validating this compound’s chemical identity and purity in new formulations?

Employ a combination of spectroscopic (e.g., FTIR, mass spectrometry) and chromatographic (e.g., HPLC, GC) techniques. For novel derivatives, elemental analysis is essential to confirm molecular composition. Adhere to the Beilstein Institute’s guidelines, which require full disclosure of characterization data, including melting points, retention times, and spectral peaks . Cross-check results against reference standards or previously published spectra to mitigate batch variability .

Advanced Research Questions

Q. How should researchers address contradictory data in studies evaluating this compound’s efficacy across different experimental models?

Conduct a sensitivity analysis to identify variables (e.g., dosage, model organism) contributing to discrepancies. Use frameworks like the 12-criteria quality assessment table (e.g., activity data validation, cost breakdowns) to evaluate methodological rigor in conflicting studies . If contradictions persist, propose a meta-analysis to aggregate datasets, adjusting for heterogeneity via statistical tools like random-effects models .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

Design accelerated stability tests under varied conditions (temperature, pH) using DOE (Design of Experiments) principles. Monitor degradation products via LC-MS and correlate findings with Arrhenius equation predictions. For publication, include raw stability data in supplementary materials and disclose deviations from ideal storage protocols, as per analytical chemistry reporting standards .

Q. How can computational modeling enhance the understanding of this compound’s receptor interactions?

Combine molecular docking (e.g., AutoDock Vina) with MD (Molecular Dynamics) simulations to predict binding affinities and conformational changes. Validate in silico findings with in vitro assays (e.g., SPR, fluorescence polarization). Ensure transparency by sharing force field parameters and simulation scripts in repositories like Zenodo, aligning with open science practices .

Q. What interdisciplinary approaches are effective for studying this compound’s environmental impact?

Integrate ecotoxicology assays (e.g., Daphnia magna toxicity tests) with metabolomics to track bioaccumulation pathways. Collaborate with environmental chemists to model degradation kinetics using QSAR (Quantitative Structure-Activity Relationship) tools. Cross-reference regulatory databases (e.g., EPA CompTox) to identify analogous compounds and prioritize high-risk metabolites .

Methodological Guidance

  • Data Contradiction Resolution : Apply triangulation by combining experimental, computational, and observational data to resolve inconsistencies. Document all iterations of hypothesis testing to ensure traceability .
  • Supplementary Material Curation : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles when archiving raw data, including metadata on instrumentation settings and software versions .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest in acknowledgments, adhering to EASE guidelines for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.